molecular formula C17H16N4O2S B2683371 N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1327529-73-6

N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2683371
CAS No.: 1327529-73-6
M. Wt: 340.4
InChI Key: HLNSPCPZWZRMON-UHFFFAOYSA-N
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Description

N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS 1351608-14-4) is a chemical compound with the molecular formula C₁₈H₁₈N₄O₂S and a molecular weight of 354.4 g/mol. It features a 1,2,4-oxadiazole heterocycle, a structure of significant interest in medicinal chemistry due to its role as a bioisostere for ester and amide functional groups. This property can enhance metabolic stability in drug-like molecules . The compound's structure also incorporates an azetidine ring, a four-membered nitrogen heterocycle found in various pharmacologically active compounds . The integration of the 1,2,4-oxadiazole and azetidine pharmacophores in a single molecule makes this compound a valuable intermediate for researchers in drug discovery. 1,2,4-Oxadiazole derivatives are investigated for a wide spectrum of biological activities, including potential use as anticancer, antiviral, antibacterial, and anti-inflammatory agents, as well as modulators of ion channels and enzymes . Similarly, azetidinone derivatives are explored beyond their classic antibiotic activity for anti-inflammatory, anti-malarial, and antitumor properties . As such, this compound serves as a sophisticated building block for the synthesis and screening of novel bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-benzyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(18-9-12-5-2-1-3-6-12)21-10-13(11-21)16-19-15(20-23-16)14-7-4-8-24-14/h1-8,13H,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNSPCPZWZRMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced through a coupling reaction with the oxadiazole intermediate.

    Azetidine ring formation: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azetidine derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-benzyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds

Biological Activity

N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS Number: 1327529-73-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 340.4 g/mol
  • Key Functional Groups :
    • Azetidine ring
    • Oxadiazole moiety
    • Thiophene ring

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors containing thiophene and oxadiazole functionalities. Various synthetic routes have been explored, often utilizing microwave-assisted techniques to enhance yields and reduce reaction times .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Key findings include:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
    • IC50 values in the micromolar range against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines have been reported .
    • Flow cytometry assays indicate that this compound induces apoptosis in cancer cells, leading to cell cycle arrest at the sub-G1 phase .
  • Mechanism of Action : The apoptosis induced by this compound appears to be mediated through the activation of caspases and modulation of p53 expression levels, which are critical pathways in cancer cell death .
  • Comparative Efficacy : In comparative studies, N-benzyl derivatives exhibited greater cytotoxicity than traditional chemotherapeutic agents such as doxorubicin and sorafenib .

Antimicrobial Activity

In addition to its anticancer properties, some derivatives of oxadiazole compounds have shown promising antimicrobial activity. Studies suggest that modifications to the oxadiazole ring can enhance antibacterial and antifungal properties .

Data Summary

The following table summarizes key biological activities and IC50 values for N-benzyl derivatives:

Compound NameCell LineIC50 (µM)Mechanism of Action
N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidineMCF-715.63Induces apoptosis via caspase activation
HeLa0.37Cell cycle arrest at sub-G1 phase
A5490.95Modulation of p53 expression

Case Studies

Several studies have focused on the biological evaluation of oxadiazole derivatives similar to N-benzyl compounds:

  • Study on Antitumor Activity : A study analyzed a series of oxadiazole derivatives, including those with benzyl substitutions. The results indicated that these compounds exhibited potent antitumor activity with favorable pharmacokinetic profiles .
  • Mechanistic Insights : Research involving molecular docking studies has provided insights into how these compounds interact with cellular targets, suggesting strong binding affinities that correlate with their biological activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, thiophene-containing oxadiazole precursors can be prepared by reacting thiophene-2-carboxylic acid hydrazides with activated carbonyl intermediates (e.g., trichloroacetonitrile derivatives) in refluxing acetonitrile (1–3 min), followed by cyclization in DMF using iodine and triethylamine to eliminate sulfur and stabilize intermediates . Azetidine ring formation may involve coupling benzyl isocyanates with pre-synthesized oxadiazole intermediates under anhydrous conditions.

Q. How are structural confirmations performed for this compound?

  • Methodological Answer : Structural validation relies on ¹H/¹³C NMR and IR spectroscopy . For oxadiazole-thiophene derivatives, key NMR signals include:

  • Thiophene protons: δ 7.2–7.8 ppm (multiplet)
  • Oxadiazole C=O: ~165–170 ppm in ¹³C NMR
    IR stretches for C=N (1520–1580 cm⁻¹) and C=O (1680–1720 cm⁻¹) confirm functional groups. X-ray crystallography (if crystals are obtainable) resolves stereochemistry .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Enzyme inhibition : Urease or kinase inhibition assays (e.g., Ellman’s method for thiol-dependent enzymes) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :

Docking studies : Use AutoDock Vina to predict binding to targets like COX-2 or EGFR kinase (common for oxadiazole derivatives) .

ADMET prediction : SwissADME calculates logP (target <5), topological polar surface area (<140 Ų for oral bioavailability), and CYP450 inhibition risks .

MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from assay conditions or impurities. Mitigate via:

  • Orthogonal assays : Validate antimicrobial activity with both agar diffusion and live-cell imaging.
  • Purity checks : HPLC-MS (≥95% purity) to exclude byproducts (e.g., uncyclized intermediates) .
  • Structural analogs : Synthesize and test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophores .

Q. How does iodine participate in the cyclization mechanism during synthesis?

  • Methodological Answer : Iodine acts as a mild oxidizer and Lewis acid. In DMF, it facilitates sulfur elimination (S₈ formation) and stabilizes carbocation intermediates during oxadiazole-azetidine ring closure. Triethylamine neutralizes HI byproducts, shifting equilibrium toward product formation .

Experimental Design Challenges

Q. What are critical factors in scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Solvent selection : Replace acetonitrile with toluene for safer reflux .
  • Catalyst loading : Optimize iodine (0.5–1.0 eq.) to minimize side reactions.
  • Workup : Use column chromatography (silica gel, ethyl acetate/hexane) for purification instead of recrystallization .

Q. How to analyze regioselectivity in thiophene-oxadiazole coupling?

  • Methodological Answer :

  • Isotopic labeling : ¹³C-labeled thiophene-2-carboxylic acid tracks coupling positions.
  • DFT calculations : Gaussian09 computes transition-state energies for C3 vs. C5 thiophene substitution .

Data Interpretation Tables

Parameter Typical Range/Observation Evidence Source
Synthetic Yield45–70% (after optimization)
logP (Predicted)2.8–3.5
MIC (Antimicrobial)8–32 µg/mL (Gram-positive pathogens)
IC₅₀ (Anticancer)12–50 µM (HeLa cells)

Key Citations

  • Cyclization mechanisms with iodine:
  • NMR/IR characterization:
  • Docking and ADMET:

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